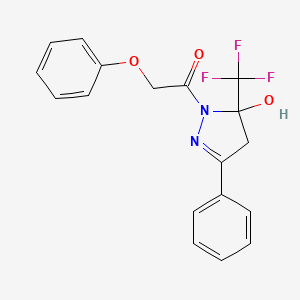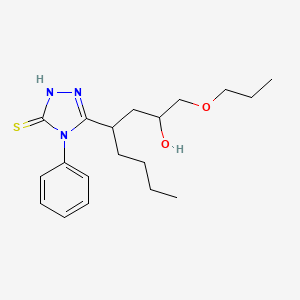![molecular formula C18H23N3O3 B5057258 5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BMPT, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. BMPT is a synthetic compound that has been shown to have a wide range of biological activities, making it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of BMPT is not fully understood, but it is believed to involve the interaction of the compound with metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, through coordination with the pyrimidine ring. This binding leads to a change in the electronic properties of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
BMPT has been shown to have a range of biochemical and physiological effects. For example, BMPT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BMPT has also been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMPT is its selectivity for certain metal ions, which makes it a potentially useful tool for studying metal ion homeostasis and signaling in cells. However, BMPT also has some limitations. For example, its fluorescence emission is pH-dependent, which may limit its use in certain experimental conditions. Additionally, BMPT has been shown to have some toxicity in certain cell types, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on BMPT. One area of interest is the development of new fluorescent probes based on the BMPT scaffold that have improved properties, such as increased selectivity and sensitivity. Another area of interest is the use of BMPT as a tool for studying metal ion signaling in disease states, such as Alzheimer's disease, which is characterized by abnormal metal ion homeostasis. Finally, further research is needed to fully understand the mechanism of action of BMPT and its potential applications in scientific research.
Méthodes De Synthèse
BMPT can be synthesized through a multistep process that involves the reaction of mesityl oxide with ethyl acetoacetate, followed by the condensation of the resulting product with sec-butylamine. The final step involves the cyclization of the resulting intermediate to yield BMPT.
Applications De Recherche Scientifique
BMPT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for BMPT is its potential use as a fluorescent probe for the detection of metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This makes BMPT a potentially useful tool for studying metal ion homeostasis and signaling in cells.
Propriétés
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-13(5)19-9-14-16(22)20-18(24)21(17(14)23)15-11(3)7-10(2)8-12(15)4/h7-9,13,23H,6H2,1-5H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHWMOLGRWQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=C(C=C(C=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5057192.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5057253.png)

acetate](/img/structure/B5057271.png)
methyl]phosphonate](/img/structure/B5057277.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)